molecular formula C16H13NO4 B6128737 2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID

2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID

Cat. No.: B6128737
M. Wt: 283.28 g/mol
InChI Key: JCPRJCBRPBRAEL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group, a phenyl group, and a propenoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID typically involves the condensation of 2-hydroxybenzoic acid with an appropriate amine and a propenoyl derivative. One common method involves the use of 2-hydroxybenzoic acid, 3-phenyl-2-propenoyl chloride, and an amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The propenoyl group can be reduced to a propyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-{[(E)-3-phenyl-2-propenoyl]amino}benzoic acid.

    Reduction: Formation of 2-hydroxy-3-{[(E)-3-phenylpropyl]amino}benzoic acid.

    Substitution: Formation of 2-chloro-3-{[(E)-3-phenyl-2-propenoyl]amino}benzoic acid.

Scientific Research Applications

2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The hydroxy and propenoyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor for aspirin.

    3-Phenyl-2-propenoic acid (Cinnamic acid): Used in flavorings and fragrances.

    2-Amino-3-hydroxybenzoic acid: Studied for its potential biological activities.

Uniqueness

2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and propenoyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-hydroxy-3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-14(10-9-11-5-2-1-3-6-11)17-13-8-4-7-12(15(13)19)16(20)21/h1-10,19H,(H,17,18)(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPRJCBRPBRAEL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.